3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid: is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with chlorophenyl and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The pyrrole ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and ethylphenyl groups at the desired positions.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the pyrrole ring, which can be achieved through various carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Using catalysts to enhance the reaction rates and yields.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-chlorophenyl)-1-(4-phenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-bromophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20ClNO2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-2-15-3-9-18(10-4-15)23-19(12-14-21(24)25)11-13-20(23)16-5-7-17(22)8-6-16/h3-11,13H,2,12,14H2,1H3,(H,24,25) |
InChI Key |
BDANHFMLKNZNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
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